molecular formula C13H19IN2S B8016726 6-Propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide

6-Propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide

Cat. No. B8016726
M. Wt: 362.28 g/mol
InChI Key: RNAAJKNOUJSPAE-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, it’s a bicyclic system with multiple applications . It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Molecular Structure Analysis

The benzothiazole ring system is essentially planar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without specific information on “6-Propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide”, it’s difficult to provide an accurate analysis.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its biological target . The mechanism of action for “6-Propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Without specific information on “6-Propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide”, it’s difficult to provide an accurate analysis.

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new benzothiazole derivatives and studying their properties and potential applications.

properties

IUPAC Name

6-propan-2-yl-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.HI/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h5-6,8-9,14H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAAJKNOUJSPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C1C=CC(=C2)C(C)C)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-isopropyl-3-propylbenzo[d]thiazol-3-ium iodide

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